2-Chloro-7-methylquinoline-3-carbaldehyde
Overview
Description
2-Chloro-7-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The compound is characterized by a quinoline ring system substituted with a chlorine atom at the 2-position, a methyl group at the 7-position, and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is a formylation process that introduces an aldehyde group into an aromatic ring. The general procedure involves the reaction of 2-chloro-7-methylquinoline with a Vilsmeier reagent, which is formed by the reaction of phosphorus oxychloride (POCl3) with dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is isolated through standard workup procedures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 2-Chloro-7-methylquinoline-3-carboxylic acid.
Reduction: 2-Chloro-7-methylquinoline-3-methanol.
Substitution: 2-Amino-7-methylquinoline-3-carbaldehyde (when reacted with an amine).
Scientific Research Applications
2-Chloro-7-methylquinoline-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-7-methylquinoline-3-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial and anticancer effects. The chlorine atom and the quinoline ring system contribute to the compound’s overall reactivity and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-4-methylquinoline-3-carbaldehyde
- 2-Chloro-6-methylquinoline-3-carbaldehyde
Uniqueness
2-Chloro-7-methylquinoline-3-carbaldehyde is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7-position can affect the compound’s electronic properties and steric interactions, making it distinct from other similar quinoline derivatives .
Properties
IUPAC Name |
2-chloro-7-methylquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNADSVXXWMWKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354554 | |
Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68236-21-5 | |
Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-7-methylquinoline-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is synthesizing 7-methylquinoline-3-carbaldehyde from its 2-chloro derivative challenging?
A2: Direct dehalogenation of 2-chloro-7-methylquinoline-3-carbaldehyde and its protected derivatives presents significant challenges. []
Q2: Are there any computational studies on this compound?
A3: While one of the provided research titles mentions DFT/TD-DFT analysis of this compound, the abstract lacks details about the specific calculations and their outcomes. [] Further investigation into the full text of this research is needed to provide a comprehensive answer.
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